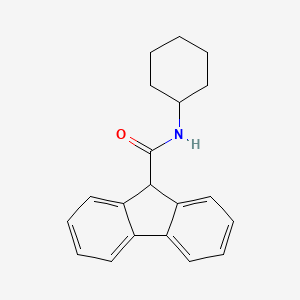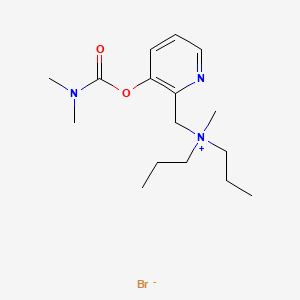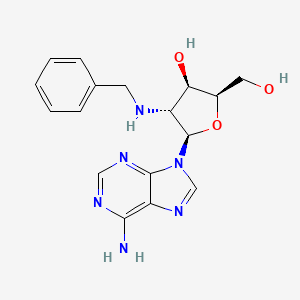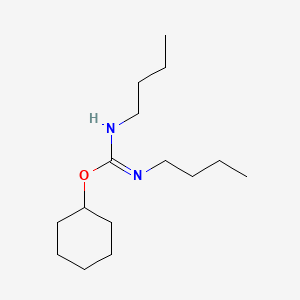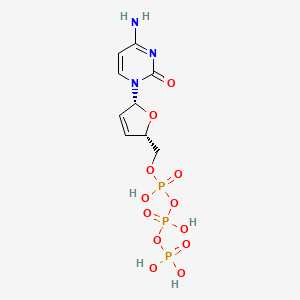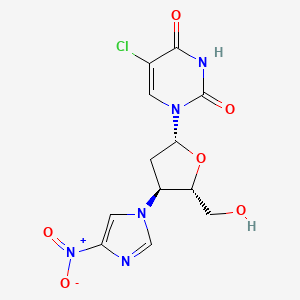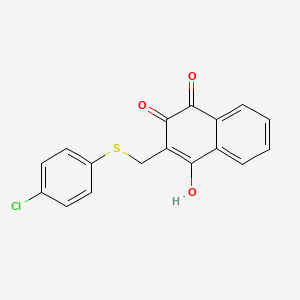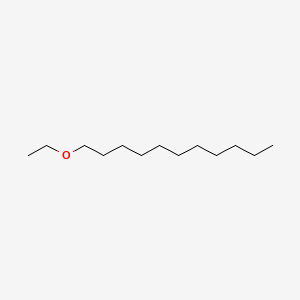
1-Ethoxyundecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethoxyundecane is an organic compound with the molecular formula C₁₃H₂₈O. It is a member of the ether family, characterized by an ethoxy group attached to an undecane chain. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: 1-Ethoxyundecane can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. The reaction typically proceeds as follows:
Step 1: Formation of the alkoxide ion by reacting sodium or potassium with ethanol.
Step 2: The alkoxide ion then reacts with 1-bromoundecane under reflux conditions to form this compound.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions: 1-Ethoxyundecane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, cyanides, or amines can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of undecanal or undecanoic acid.
Reduction: Formation of 1-undecanol.
Substitution: Formation of various substituted undecanes depending on the nucleophile used.
科学的研究の応用
1-Ethoxyundecane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of lipid membranes and as a model compound for studying ether lipids.
Medicine: Investigated for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the production of surfactants, lubricants, and as an intermediate in the synthesis of other chemical compounds.
作用機序
The mechanism of action of 1-Ethoxyundecane is primarily based on its ability to interact with lipid membranes and other hydrophobic environments. Its ethoxy group allows it to form hydrogen bonds, while the long undecane chain provides hydrophobic interactions. These properties make it effective in disrupting lipid bilayers and enhancing the solubility of hydrophobic compounds.
類似化合物との比較
1-Ethoxydecane: Similar structure but with a shorter carbon chain.
1-Methoxyundecane: Similar structure but with a methoxy group instead of an ethoxy group.
1-Butoxyundecane: Similar structure but with a butoxy group.
Uniqueness: 1-Ethoxyundecane is unique due to its specific balance of hydrophilic and hydrophobic properties, making it particularly useful in applications requiring both solubility in organic solvents and interaction with lipid membranes. Its longer carbon chain compared to similar compounds like 1-Ethoxydecane provides enhanced hydrophobic interactions, making it more effective in certain applications.
特性
CAS番号 |
78371-01-4 |
|---|---|
分子式 |
C13H28O |
分子量 |
200.36 g/mol |
IUPAC名 |
1-ethoxyundecane |
InChI |
InChI=1S/C13H28O/c1-3-5-6-7-8-9-10-11-12-13-14-4-2/h3-13H2,1-2H3 |
InChIキー |
AUEXYQKWVYHBHO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCOCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


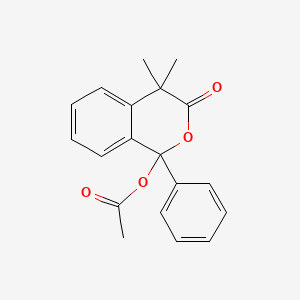
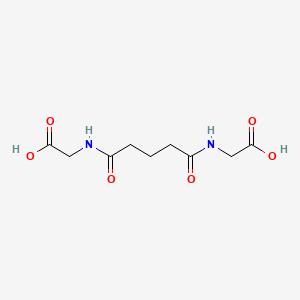
![2-ethyl-5,6,9-trimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12801167.png)
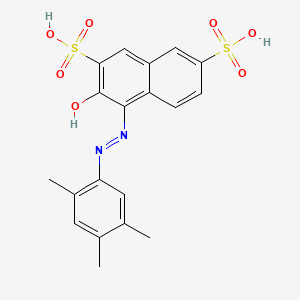
![Methanesulfonate;3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl carbamimidothioate](/img/structure/B12801177.png)

